molecular formula C5H4Cl2N2O B1338350 3,5-Dichloro-4-methoxypyridazine CAS No. 2288-74-6

3,5-Dichloro-4-methoxypyridazine

Cat. No. B1338350
CAS RN: 2288-74-6
M. Wt: 179 g/mol
InChI Key: FZBKNXQRYVZIKH-UHFFFAOYSA-N
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Description

3,5-Dichloro-4-methoxypyridazine is a chemical compound that has been the subject of various research studies due to its importance as an intermediate in the synthesis of pesticides, anti-viral drugs, and other organic molecules. The compound is characterized by the presence of two chlorine atoms and one methoxy group attached to a pyridazine ring, a heterocyclic structure with nitrogen atoms at the 1 and 2 positions.

Synthesis Analysis

The synthesis of 3,5-Dichloro-4-methoxypyridazine and related compounds has been explored through various methods. A large-scale synthesis approach was developed for 3-chloro-5-methoxypyridazine, which involved the protection of pyridazinone nitrogen, selective displacement at the chloro position, catalytic hydrogenation, and deprotection steps to yield the target compound . Other related syntheses involve starting from citraconic anhydride and proceeding through chlorination, substitution, and oxidation reactions to produce chloro-methylpyridazine derivatives . Additionally, methoxylation reactions have been studied, such as the methoxylation of 3, 4, 6-trichloropyridazine with sodium methoxide .

Molecular Structure Analysis

The molecular structure of compounds closely related to 3,5-Dichloro-4-methoxypyridazine has been investigated using various spectroscopic and crystallographic techniques. Density Functional Theory (DFT) calculations have been employed to predict the molecular geometry and vibrational frequencies, which are in good agreement with experimental data . The crystal structure of a related compound, 5-(4-Chlorophenyl)-1-(6-methoxypyridazin-3-yl)-1H-pyrazole-3-carboxylic acid, was determined, revealing a triclinic space group and providing insights into the molecular conformation .

Chemical Reactions Analysis

The reactivity of methoxypyridazine compounds has been explored in various chemical reactions. For instance, acid-catalyzed rearrangements of 3-acyl-6-alkoxy-5,6-dihydro-4H-1,2-oxazines have been studied, leading to the formation of 3-alkoxypyridine 1-oxides and other related structures . The reaction activity of 3-methoxy-5-chloro-2,6-dinitropyridine was also analyzed, demonstrating the potential for further functionalization .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,5-Dichloro-4-methoxypyridazine derivatives have been characterized through various analytical techniques. The melting points, IR spectra, NMR data, and mass spectrometry have been used to confirm the structure of synthesized compounds . Theoretical calculations, such as molecular electrostatic potential (MEP) and frontier molecular orbitals (FMOs) analysis, have provided additional insights into the electronic properties of these molecules .

Scientific Research Applications

Synthesis and Chemical Properties

  • Large Scale Synthesis : A large-scale synthesis method for 3-chloro-5-methoxypyridazine, a related compound, involves the protection of pyridazinone nitrogen and selective displacement at the chloro position. This method is considered superior to previous synthesis approaches (R. Bryant, F.-A. Kunng, M. S. South, 1995).
  • Methoxylation Studies : Detailed investigation into the methoxylation of trichloropyridazine has led to insights into the formation of molecular complexes involving compounds like 3,5-dichloro-4-methoxypyridazine (H. Nagashima, K. Ukai, H. Oda, Y. Masaki, K. Kaji, 1987).
  • Electrophilic Chlorination : 2,4-dichloro-5-methoxypyridazin-3(2H)-one, a related compound, is identified as a novel electrophilic chlorinating agent, effectively used for α-chlorination of active methylene/methine compounds (Yong-Dae Park, Jeum‐Jong Kim, Sungmin Cho, Sang‐Gyeong Lee, J. Falck, Yong-Jin Yoon, 2005).

Safety And Hazards

Safety information suggests avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . It is also advised to ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

3,5-dichloro-4-methoxypyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Cl2N2O/c1-10-4-3(6)2-8-9-5(4)7/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZBKNXQRYVZIKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=NC=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70548146
Record name 3,5-Dichloro-4-methoxypyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70548146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dichloro-4-methoxypyridazine

CAS RN

2288-74-6
Record name 3,5-Dichloro-4-methoxypyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70548146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
H NAGASHIMA, H ODA, JUNI HIDA… - Chemical and …, 1987 - jstage.jst.go.jp
The reaction of 3, 4, 5-trichloropyridazine(1) with 1 eq amount of NaOMe resulted in the formation of three dichloromonomethoxypyridazines(2, 3-OMe; 3, 4-OMe; 4, 5-OMe) in the ratio …
Number of citations: 6 www.jstage.jst.go.jp
Y Ma, X Kong, Y Chen, RC Hider - Dalton Transactions, 2014 - pubs.rsc.org
In an attempt to design ligands which require both a high iron(III) affinity and a low iron(II) affinity, the 3-hydroxypyridin-4-one structure has been modified to introduce an additional …
Number of citations: 14 0-pubs-rsc-org.brum.beds.ac.uk

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